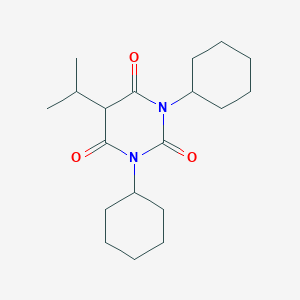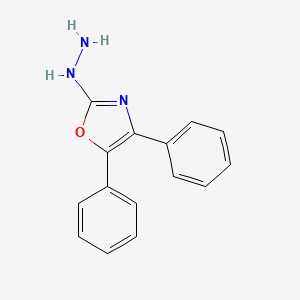![molecular formula C16H12N2O B14741596 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium CAS No. 5563-39-3](/img/structure/B14741596.png)
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium is a heterocyclic compound with a unique structure that includes both cinnoline and phenylethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium typically involves the reaction of cinnoline derivatives with phenylethenyl compounds under specific conditions. One common method involves the use of Rh(III)-catalyzed C-H activation/annulation reactions with 2-phenyl-2H-indazole and internal alkynes . This method results in the formation of structurally important polycyclic heteroaromatic compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium involves its interaction with molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium include other cinnoline derivatives and phenylethenyl compounds. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of cinnoline and phenylethenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5563-39-3 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium |
InChI |
InChI=1S/C16H12N2O/c19-18-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)17-18/h1-12H/b11-10+ |
Clé InChI |
XZYBKQOXETWANU-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C[N+](=NC3=CC=CC=C32)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C[N+](=NC3=CC=CC=C32)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


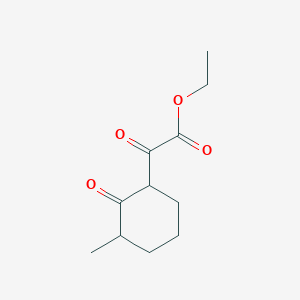
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
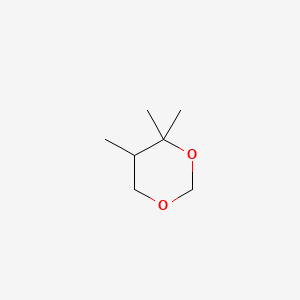
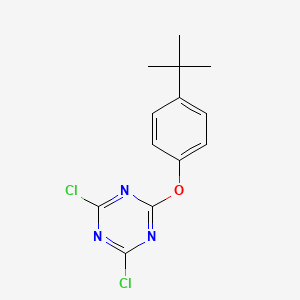
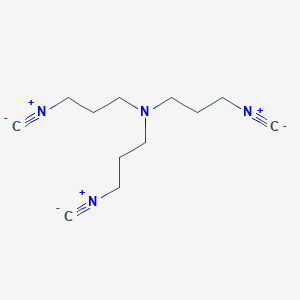

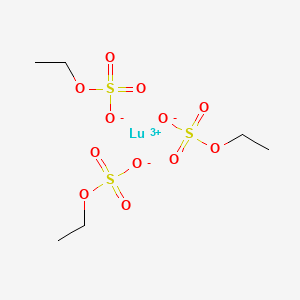
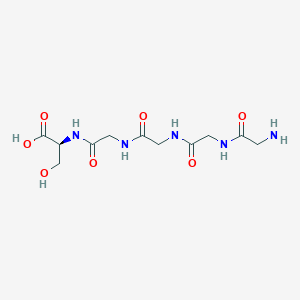
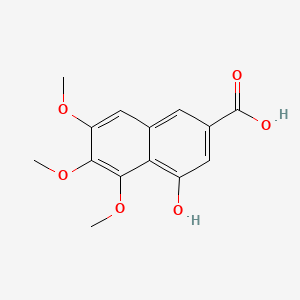
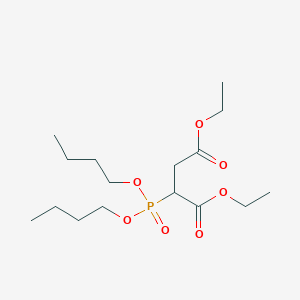
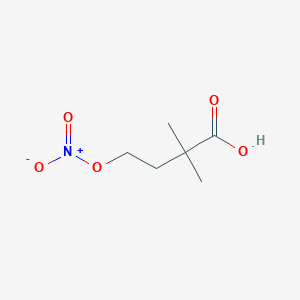
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
